
4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol
Overview
Description
4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol is a useful research compound. Its molecular formula is C14H14BrNO and its molecular weight is 292.17 g/mol. The purity is usually 95%.
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Biological Activity
4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. Its unique structure, featuring a brominated pyridine moiety, may enhance its reactivity and solubility, contributing to its bioactivity.
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Antimicrobial Activity :
- Anticancer Activity :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The SAR analysis shows that the presence of the bromine atom in the pyridine ring significantly enhances the biological activity of the compound. Modifications to the phenolic structure can also lead to varied biological effects, indicating that small changes in molecular structure can have substantial impacts on activity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol to achieve high purity?
- Methodological Answer : Synthesis optimization involves selecting coupling reactions (e.g., Suzuki-Miyaura for bromopyridine integration), controlling steric hindrance from the propan-2-yl group, and using chromatographic purification (e.g., flash column chromatography). Reaction monitoring via TLC and HPLC ensures intermediate purity. Analogous brominated compounds, such as 2-(4-Bromopyridin-2-yl)propan-2-ol, highlight the importance of inert atmospheres and temperature control to minimize debromination . Comparative studies with chlorophenyl analogs suggest recrystallization in ethanol/water mixtures enhances final purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent patterns (e.g., aromatic protons on bromopyridine and phenolic -OH). H-C HSQC/HMBC resolves coupling between the propan-2-yl and aromatic moieties.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (CHBrNO) and isotopic patterns for bromine.
- IR Spectroscopy : Detects phenolic O-H stretches (~3200 cm) and C-Br vibrations (~600 cm) .
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. The Colle-Salvetti correlation-energy formula, adapted for electron density and kinetic-energy functionals, validates computed properties against experimental dipole moments and UV-Vis spectra . Tools like Multiwfn visualize electron localization (ELF) and hole-electron distributions for excited-state analysis .
Advanced Research Questions
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?
- Methodological Answer : Challenges include disorder in the propan-2-yl groups and weak diffraction due to bromine’s high electron density. SHELX software addresses these via iterative refinement (SHELXL) and TWIN/BASF commands for twinned crystals. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis improve positional accuracy. Comparative studies with chlorophenyl analogs show halogen bonding influences packing motifs .
Q. How can noncovalent interactions (NCIs) involving the bromopyridinyl and phenolic groups be analyzed?
- Methodological Answer : Reduced density gradient (RDG) analysis in Multiwfn identifies NCIs (e.g., hydrogen bonds, van der Waals contacts). The phenolic -OH forms intermolecular O-H···N bonds with pyridinyl nitrogen, while bromine participates in halogen-π interactions. Overlap regions (sign(λ)ρ vs. RDG isosurfaces) quantify interaction strengths .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Functional Group Variation : Replace bromine with Cl/F to assess halogen effects on bioactivity.
- Pharmacophore Modeling : Map hydrogen-bond donors/acceptors (phenolic -OH, pyridinyl N) using docking software (AutoDock Vina).
- Biological Assays : Compare IC values against kinase targets (e.g., EGFR) with pyrimidine-based analogs, noting enhanced inhibition with electron-withdrawing substituents .
Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions at the 4-bromopyridinyl position. Kamlet-Taft parameters (α, β, π*) correlate solvent polarity with reaction rates. Kinetic studies under microwave irradiation (80°C, 30 min) show DMF improves yields by 20% compared to THF .
Q. What computational methods compare the accuracy of DFT vs. post-Hartree-Fock for thermodynamic properties?
- Methodological Answer : CCSD(T)/CBS benchmarks for enthalpy of formation and Gibbs free energy are compared to DFT (ωB97X-D/def2-TZVP). Multiwfn calculates Mayer bond orders and Fukui indices to assess nucleophilic/electrophilic sites. DFT errors < 2 kcal/mol for Gibbs energy validate its use for large systems .
Q. How can researchers evaluate the compound’s potential for polymorphism?
- Methodological Answer : Screen polymorphs via solvent evaporation (10 solvents, 50°C). PXRD distinguishes forms, while DSC/TGA identifies thermal stability differences. Hirshfeld surface analysis (CrystalExplorer) quantifies packing efficiency differences, as seen in bisphenol analogs .
Q. What methodologies quantify the compound’s lipophilicity and membrane permeability?
- Methodological Answer : Reverse-phase HPLC (C18 column, methanol/water gradient) measures logP. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration. Computational logP (AlogPS) aligns with experimental values (±0.3), confirming moderate lipophilicity (logP ≈ 2.8) .
Properties
IUPAC Name |
4-[2-(4-bromopyridin-2-yl)propan-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-14(2,10-3-5-12(17)6-4-10)13-9-11(15)7-8-16-13/h3-9,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBYZIQINUSRSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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